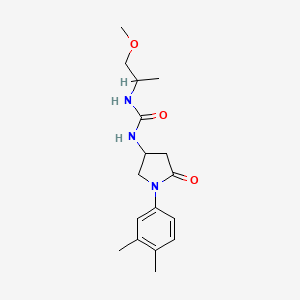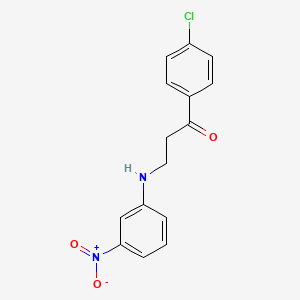![molecular formula C13H23NO4 B2605442 N-Boc-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 946822-17-9](/img/structure/B2605442.png)
N-Boc-1,4-dioxaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1,4-dioxaspiro[4.5]decan-8-amine: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by a spirocyclic structure containing a 1,4-dioxaspiro[4.5]decane ring system and an amine group protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Ring System: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the 8-position of the spirocyclic ring. This can be accomplished through nucleophilic substitution reactions using suitable amine precursors.
Protection of the Amine Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Boc-1,4-dioxaspiro[4.5]decan-8-amine can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or primary amines by removing the Boc protecting group under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-Boc-1,4-dioxaspiro[4.5]decan-8-amine is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles .
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological and metabolic disorders .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
The mechanism of action of N-Boc-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with its target. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound has a similar spirocyclic structure but with dibenzyl groups instead of a Boc-protected amine.
N-butyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound features a butyl group instead of a Boc-protected amine.
Uniqueness: N-Boc-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis and drug development .
Propriétés
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-10-4-6-13(7-5-10)16-8-9-17-13/h10H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGZVKQDRMWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
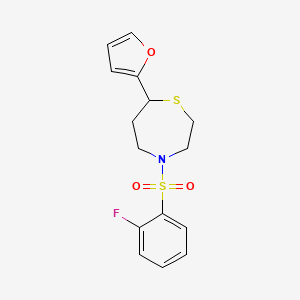
![3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2605361.png)
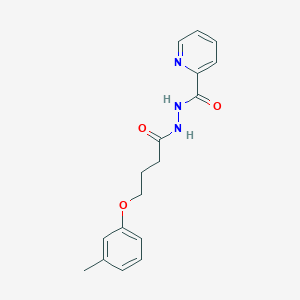
![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)
![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
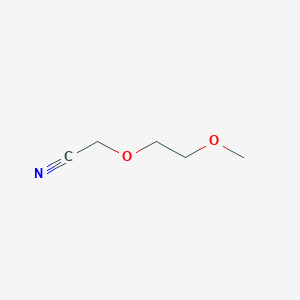
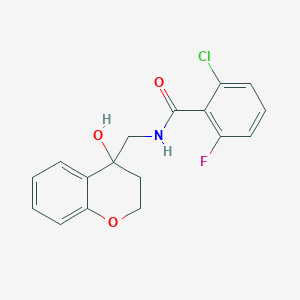
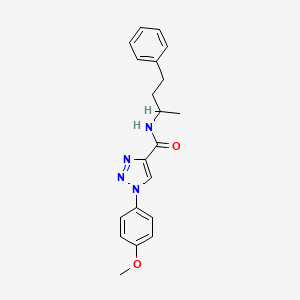
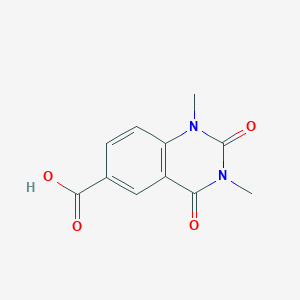
![N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2605378.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)
